1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with benzyloxy, methoxy, and bromobenzyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzyl chloride.
Piperazine Substitution: The benzyloxy intermediate is then reacted with piperazine in a solvent like acetonitrile under reflux conditions to yield 1-[3-(benzyloxy)-4-methoxybenzyl]piperazine.
Bromobenzylation: Finally, the piperazine derivative is reacted with 4-bromobenzyl chloride in the presence of a base such as sodium hydride to produce the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the bromobenzyl group can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the bromobenzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine depends on its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity. The benzyloxy and methoxy groups can enhance its binding affinity through hydrophobic interactions and hydrogen bonding, while the bromobenzyl group may facilitate interactions with halogen-binding pockets.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine: Lacks the bromobenzyl group, which may result in different reactivity and biological activity.
1-[4-(Bromobenzyl)]piperazine: Lacks the benzyloxy and methoxy groups, potentially reducing its binding affinity and specificity.
1-[3-(Methoxybenzyl)]-4-(4-bromobenzyl)piperazine: Lacks the benzyloxy group, which may affect its overall chemical properties.
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C26H29BrN2O2 |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H29BrN2O2/c1-30-25-12-9-23(17-26(25)31-20-22-5-3-2-4-6-22)19-29-15-13-28(14-16-29)18-21-7-10-24(27)11-8-21/h2-12,17H,13-16,18-20H2,1H3 |
InChI Key |
XPKQTHWUEQXJTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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